REACTION_SMILES
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[Cl:19][c:20]1[c:21]([N:26]2[CH2:27][CH2:28][NH:29][CH2:30][CH2:31]2)[cH:22][cH:23][cH:24][cH:25]1.[Cl:32][CH2:33][Cl:34].[O:1]1[CH2:2][CH2:3][N:4]([c:7]2[c:8]([C:9](=[O:10])[Cl:11])[cH:12][c:13]([N+:16](=[O:17])[O-:18])[cH:14][cH:15]2)[CH2:5][CH2:6]1>>[O:1]1[CH2:2][CH2:3][N:4]([c:7]2[c:8]([C:9](=[O:10])[N:29]3[CH2:28][CH2:27][N:26]([c:21]4[c:20]([Cl:19])[cH:25][cH:24][cH:23][cH:22]4)[CH2:31][CH2:30]3)[cH:12][c:13]([N+:16](=[O:17])[O-:18])[cH:14][cH:15]2)[CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccccc1N1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1cc([N+](=O)[O-])ccc1N1CCOCC1
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Name
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Type
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product
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Smiles
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O=C(c1cc([N+](=O)[O-])ccc1N1CCOCC1)N1CCN(c2ccccc2Cl)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |